molecular formula C22H13BrN2O3 B11487485 3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one

3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B11487485
M. Wt: 433.3 g/mol
InChI Key: HLBHUOOHAOQSDC-UHFFFAOYSA-N
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Description

3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromophenoxy group, a vinylamino group, and an anthra[1,9-cd]isoxazol-6-one core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinones, while reduction reactions produce reduced anthraquinone derivatives. Substitution reactions can result in various substituted phenoxy derivatives .

Scientific Research Applications

3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its anthra[1,9-cd]isoxazol-6-one core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H13BrN2O3

Molecular Weight

433.3 g/mol

IUPAC Name

12-(4-bromophenoxy)-10-(ethenylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C22H13BrN2O3/c1-2-24-16-11-17(27-13-9-7-12(23)8-10-13)20-19-18(16)21(26)14-5-3-4-6-15(14)22(19)28-25-20/h2-11,24H,1H2

InChI Key

HLBHUOOHAOQSDC-UHFFFAOYSA-N

Canonical SMILES

C=CNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)OC5=CC=C(C=C5)Br

Origin of Product

United States

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